5-Chloro-2-fluorobenzenethiol

Description

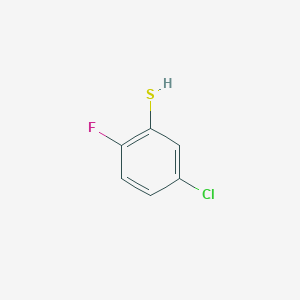

5-Chloro-2-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H4ClFS It is characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with chlorine and fluorine atoms

Properties

IUPAC Name |

5-chloro-2-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSXSIGAYPVFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluorobenzenethiol typically involves the introduction of the thiol group onto a chlorofluorobenzene precursor. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a thiol reagent reacts with 5-chloro-2-fluorobenzene under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluorobenzenethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to remove the halogen substituents.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles like amines or alkoxides can react with the halogenated positions under basic conditions.

Major Products Formed

Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

Reduction: Dehalogenated thiophenols.

Substitution: Amino or alkoxy-substituted thiophenols.

Scientific Research Applications

5-Chloro-2-fluorobenzenethiol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Employed as a probe in bioimaging techniques due to its unique fluorescence properties.

Medicine: Investigated for its potential as a pharmacophore in drug development, particularly in the design of antimicrobial and anticancer agents.

Industry: Utilized as a catalyst in various industrial processes, including polymerization and material science.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluorobenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

- 5-Chloro-2-fluorobenzene-1-thiol

- 5-Bromo-2-fluorobenzenethiol

- 5-Chloro-2-methylbenzenethiol

Comparison

Compared to similar compounds, 5-Chloro-2-fluorobenzenethiol is unique due to the specific combination of chlorine and fluorine substituents, which influence its reactivity and biological activity. The presence of both halogens can enhance its electrophilic character, making it more reactive in substitution reactions. Additionally, the fluorine atom can affect the compound’s lipophilicity and bioavailability, potentially improving its efficacy in biological applications.

Biological Activity

5-Chloro-2-fluorobenzenethiol, a compound featuring both chlorine and fluorine substituents on a benzenethiol structure, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in medicine and research.

This compound is characterized by the presence of a thiol (-SH) group, which imparts unique reactivity. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving chlorinated and fluorinated aromatic compounds. Its structure is shown below:

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Inhibition of Enzyme Activity : The thiol group can react with cysteine residues in proteins, potentially inhibiting their function.

- Disruption of Cellular Processes : By modifying key proteins, the compound may interfere with cellular signaling pathways, leading to antimicrobial or anticancer effects.

- Participation in Redox Reactions : The compound can influence oxidative stress pathways within cells, contributing to its therapeutic potential.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably, it has shown promise against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (lung cancer) | 3.14 | Induction of apoptosis via caspase activation |

| L1210 (leukemia) | <1 | Inhibition of cell proliferation |

The mechanism involves the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Case Studies

- Anticancer Efficacy in Lung Cancer : A study assessed the effects of this compound on A549 cells, revealing significant cytotoxicity and induction of apoptosis through caspase-dependent pathways. This suggests potential for therapeutic applications in lung cancer treatment .

- Antimicrobial Activity Assessment : Another investigation focused on the compound's antibacterial properties against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations, supporting its use as an antimicrobial agent.

Research Applications

This compound is utilized in various fields:

- Bioimaging : Its unique fluorescence properties make it suitable as a probe for bioimaging techniques.

- Drug Development : The compound is investigated for its potential as a pharmacophore in designing new drugs targeting microbial infections and cancers.

- Chemical Synthesis : It serves as a building block in organic synthesis, facilitating the formation of complex molecules through cross-coupling reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.